PHA-680632

説明

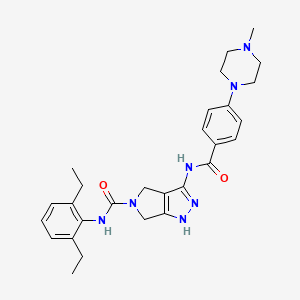

Structure

3D Structure

特性

IUPAC Name |

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNXGOQPLDDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460035 | |

| Record name | PHA-680632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398493-79-3 | |

| Record name | PHA-680632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-680632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-680632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHA-680632: A Technical Guide to its Mechanism of Action as a Pan-Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680632 is a potent, ATP-competitive small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in a wide range of human cancers, making them a compelling target for anticancer therapy.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular consequences, and preclinical efficacy. The information presented herein is intended to support further research and drug development efforts centered on Aurora kinase inhibition.

Core Mechanism of Action: Pan-Aurora Kinase Inhibition

This compound exerts its biological effects through the competitive inhibition of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting the intricate signaling cascades that govern mitotic progression.

The primary consequence of Aurora kinase inhibition by this compound is the induction of severe mitotic defects. Inhibition of Aurora A leads to abnormalities in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. This culminates in a failure of proper cell division, often leading to the formation of polyploid cells, followed by mitotic catastrophe and apoptosis in cancer cells.[1][3]

A key biomarker for the in vivo activity of this compound is the inhibition of phosphorylation of histone H3 at Serine 10, a direct substrate of Aurora B kinase.[1][2][6] This biomarker modulation has been consistently observed in both in vitro and in vivo studies, providing a reliable pharmacodynamic endpoint to assess target engagement.[1][3][6]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the Aurora kinases has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound demonstrates high selectivity for the Aurora kinase family with significantly less activity against a broad panel of other kinases.[1]

| Kinase Target | IC50 (nmol/L) |

| Aurora A | 27[1][4][5] |

| Aurora B | 135[1][4][5] |

| Aurora C | 120[1][4][5] |

| FGFR1 | 390[1] |

| FLT3 | >390 |

| LCK | >390 |

| PLK1 | >390 |

| VEGFR2 | >390 |

| VEGFR3 | >390 |

Signaling Pathway and Cellular Consequences

The mechanism of action of this compound can be visualized as an interruption of the normal mitotic signaling pathway orchestrated by Aurora kinases.

Experimental Protocols

The characterization of this compound has relied on a suite of standard and specialized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Biochemical ATP Competitive Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on Aurora kinase activity.

-

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human Aurora kinase (A, B, or C), a specific peptide substrate (e.g., LRRWSLGL for Aurora A), and γ-³³P-ATP in a suitable kinase buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution to terminate kinase activity and capture the phosphorylated substrate onto a filter or beads.

-

Wash away unincorporated γ-³³P-ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (Crystal Violet Staining)

This assay assesses the impact of this compound on the viability and proliferation of cancer cell lines.

-

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove dead and detached cells.

-

Fix the remaining adherent cells with a suitable fixative, such as methanol (B129727), for 10-15 minutes.

-

Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes at room temperature.

-

Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the bound dye with a solvent, such as methanol or a detergent-based solution.

-

Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for Histone H3 Phosphorylation

This method is used to confirm the in-cell or in-vivo inhibition of Aurora B kinase activity.

-

Principle: Western blotting uses specific antibodies to detect the levels of a target protein (in this case, phosphorylated Histone H3) in a complex protein lysate.

-

Protocol:

-

Treat cells or tissues with this compound for the desired time.

-

Lyse the cells or homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalize the phospho-Histone H3 signal to a loading control (e.g., total Histone H3 or GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

This technique is employed to analyze the effects of this compound on cell cycle progression and to detect the induction of polyploidy.

-

Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates with DNA. The intensity of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, and G2/M) and the identification of polyploid cells.

-

Protocol:

-

Treat cells with this compound or vehicle control for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle and the proportion of polyploid cells (>4N DNA content).

-

Preclinical Efficacy in Xenograft Models

The antitumor activity of this compound has been demonstrated in various human tumor xenograft models.[1][2] A typical experimental workflow for evaluating in vivo efficacy is depicted below.

In these models, administration of this compound has been shown to significantly inhibit tumor growth at well-tolerated doses.[1][2] The observed tumor growth inhibition is accompanied by the modulation of the histone H3 phosphorylation biomarker, confirming target engagement in the tumor tissue.[1][6]

Conclusion

This compound is a potent and selective pan-Aurora kinase inhibitor with a well-defined mechanism of action. Its ability to disrupt mitosis, induce polyploidy, and trigger apoptosis in cancer cells, coupled with its demonstrated preclinical efficacy, underscores the therapeutic potential of targeting Aurora kinases in oncology. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound and other Aurora kinase inhibitors, facilitating a deeper understanding of their biological effects and supporting the advancement of this class of anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. clyte.tech [clyte.tech]

PHA-680632: An In-depth Technical Guide on its Aurora Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora kinase selectivity profile of PHA-680632, a potent small molecule inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Core Data Presentation: Kinase Selectivity Profile of this compound

This compound has demonstrated potent inhibitory activity against all three members of the Aurora kinase family, with a greater potency for Aurora A.[1][2][3][4] Its selectivity has been evaluated against a broad panel of other protein kinases.

| Kinase Target | IC50 (nM) | Selectivity Notes |

| Aurora A | 27 | Potent Inhibition |

| Aurora B | 135 | Potent Inhibition |

| Aurora C | 120 | Potent Inhibition |

| FLT3 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |

| LCK | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |

| PLK1 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |

| STLK2 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |

| VEGFR2 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |

| VEGFR3 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |

| FGFR1 | 10- to 200-fold higher IC50 | Less Potent Inhibition[2] |

| BUB1, CDC7, CDK2/CycA, CHK1, CK2, CMET, EGFR, ERK2, GSK3β, IGFR1, IKK1, IKK2, IR, LYN, MAPKAPK2, NIM1, PAK4, PKAα, PKBα, PKCβ, SULU1, and ZAP70 | >10,000 | Inactive[1][5] |

Table 1: Summary of this compound Kinase Inhibitory Activity. The table displays the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases.

Experimental Protocols

The characterization of this compound's kinase selectivity and cellular activity involved several key experimental procedures.

In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)

The inhibitory activity of this compound against Aurora kinases and other kinases was determined using a scintillation proximity assay.[2][4] This method quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.

Methodology:

-

Reaction Setup: The kinase reaction is performed in a 96-well plate format. Each well contains the specific kinase, a biotinylated peptide substrate, and ATP traced with γ-33P-ATP. For Aurora A, a peptide derived from the Chocktide sequence (LRRWSLGL) is used as the substrate, while the optimized peptide Auroratide is employed for Aurora B and C.[2]

-

Compound Addition: this compound is added at various concentrations to determine its inhibitory effect.

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

-

Signal Detection: Streptavidin-coated SPA beads are added to each well. These beads bind to the biotinylated substrate. When a radiolabeled phosphate has been transferred to the substrate, the bead is brought into close proximity with the scintillant embedded in the bead, generating a light signal that is detected by a β-counter.[2][4]

-

Data Analysis: The potency of this compound is determined by measuring the reduction in the light signal in the presence of the inhibitor. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are then calculated.[2][4]

Cell-Based Antiproliferative Assay

The effect of this compound on the proliferation of various cancer cell lines was assessed to determine its cellular potency.[1]

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 24-well plates at a density ranging from 5,000 to 15,000 cells per cm² and allowed to attach for 24 hours.[4]

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 72 hours.[1][4]

-

Cell Counting: After the incubation period, the cells are detached and counted using a cell counter to determine the extent of proliferation.

-

IC50 Calculation: The antiproliferative IC50 values are calculated by comparing the growth of treated cells to that of untreated control cells.[2]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry was utilized to analyze the effects of this compound on the cell cycle distribution of cancer cell lines.[1][6]

Methodology:

-

Cell Treatment: Cells are treated with different concentrations of this compound for specified durations (e.g., 24, 48, and 72 hours).[1][6]

-

Cell Harvesting and Fixation: Following treatment, cells are collected, washed, and fixed, typically with ethanol, to preserve their cellular state.

-

DNA Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. This intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of polyploidy.[1][6]

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows used in its evaluation.

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound.

References

The Impact of PHA-680632 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Aurora kinase inhibitor PHA-680632 and its effects on cell cycle progression. The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound is a potent and selective inhibitor of the Aurora kinase family, a group of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] By targeting Aurora kinases A, B, and C, this compound disrupts critical mitotic events, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The inhibitory activity of this compound against the three Aurora kinase isoforms is summarized in the table below.

| Kinase Target | IC50 (nM) |

| Aurora A | 27 |

| Aurora B | 135 |

| Aurora C | 120 |

Table 1: Inhibitory activity of this compound against Aurora kinases A, B, and C. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical ATP competitive kinase assay.[2]

Effects on Cell Cycle Progression: Induction of Polyploidy

A hallmark of Aurora kinase inhibition is the disruption of cytokinesis, leading to the formation of polyploid cells. Treatment of cancer cells with this compound results in a significant increase in the population of cells with a DNA content greater than 4N.[1] This endoreduplication is a direct consequence of the cell's inability to properly segregate chromosomes and complete cell division.

The following table presents quantitative data on the cell cycle distribution of HCT116 human colon carcinoma cells following treatment with this compound.

| Treatment | % Sub-G1 | % G1 | % S | % G2/M | % >4N |

| Control | 2.1 | 54.3 | 15.6 | 28.0 | 0.0 |

| This compound (0.5 µM, 24h) | 4.5 | 10.2 | 8.9 | 30.1 | 46.3 |

| This compound (1.0 µM, 24h) | 6.8 | 6.5 | 5.4 | 21.5 | 59.8 |

Table 2: Effect of this compound on the cell cycle distribution of HCT116 cells. Cells were treated with the indicated concentrations of this compound for 24 hours and analyzed by flow cytometry.

Antiproliferative Activity Across Cancer Cell Lines

This compound exhibits potent antiproliferative activity against a broad spectrum of human cancer cell lines. The table below summarizes the IC50 values for various cell lines, demonstrating the compound's wide-ranging efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.08 |

| A2780 | Ovarian Carcinoma | 0.15 |

| HCT116 | Colorectal Carcinoma | 0.25 |

| HeLa | Cervical Carcinoma | 0.30 |

| HT-29 | Colorectal Adenocarcinoma | 0.45 |

| DU-145 | Prostate Carcinoma | 0.60 |

| LOVO | Colorectal Adenocarcinoma | 1.20 |

| NHDF | Normal Human Dermal Fibroblasts | 7.15 |

Table 3: Antiproliferative activity of this compound in various human cancer cell lines and a normal human cell line. IC50 values were determined after 72 hours of continuous exposure to the compound using a cell counting assay.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

This assay quantifies the inhibitory activity of this compound against Aurora kinases using a scintillation proximity assay format.

Materials:

-

Recombinant human Aurora A, B, and C enzymes

-

Biotinylated peptide substrates:

-

[γ-³³P]ATP

-

Kinase buffer

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

This compound

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the respective Aurora kinase, its biotinylated peptide substrate, and the this compound dilution to the kinase buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Terminate the reaction by adding a stop solution.

-

Add streptavidin-coated SPA beads to capture the biotinylated and phosphorylated substrate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Antiproliferative Assay

This protocol details the determination of the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

24-well plates

-

Cell counter

Procedure:

-

Seed cells in 24-well plates at a density of 5,000 to 15,000 cells/cm².

-

Allow cells to adhere for 24 hours.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

At the end of the incubation, detach the cells using trypsin.

-

Count the number of viable cells using a cell counter.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control.

-

Determine the IC50 values by plotting the percentage of growth inhibition against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, G2/M, and >4N phases of the cell cycle.[3]

Western Blot Analysis of Phospho-Histone H3 (Ser10)

This protocol is for the detection of the phosphorylation status of histone H3 at serine 10, a key substrate of Aurora B kinase.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology, #9701, used at a 1:1000 dilution)[4]

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

References

The Aurora Kinase Inhibitor PHA-680632: A Technical Guide to Inducing Polyploidy in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-680632 is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, crucial regulators of mitotic progression.[1][2][3] Its activity against these kinases disrupts normal cell division, leading to endoreduplication and the formation of polyploid cells, a phenotype that can be exploited for therapeutic benefit in oncology.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its induction of polyploidy in cancer cells. It includes a compilation of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor belonging to a class of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives.[1] It demonstrates potent inhibitory activity against all three members of the Aurora kinase family, which are serine/threonine kinases that play essential roles in various stages of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[1][5] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for anticancer therapy.[4] By inhibiting these kinases, this compound effectively halts proper cell division, leading to mitotic catastrophe and, notably, the induction of a polyploid state in tumor cells.[1][3]

Mechanism of Action: Induction of Polyploidy

The primary mechanism by which this compound induces polyploidy is through the inhibition of Aurora B kinase.[1][5] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting improper microtubule-kinetochore attachments and for orchestrating cytokinesis.[5] Inhibition of Aurora B by this compound leads to a failure of the final stage of cell division, cytokinesis, where the cytoplasm of a single cell is divided to form two daughter cells.[1] Consequently, the cell undergoes DNA replication in the absence of cell division (endoreduplication), resulting in a cell with a DNA content greater than 4N, a state known as polyploidy.[1][6]

The cellular response to Aurora kinase inhibition, and specifically the induction of polyploidy versus apoptosis, can be dependent on the p53 status of the cancer cells.[6] In p53-deficient cells, inhibition of Aurora A can lead to a prolonged mitotic arrest followed by endoreduplication and polyploidy.[3][6] Conversely, in cells with wild-type p53, Aurora A inhibition may preferentially lead to apoptosis.[6]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its anti-proliferative effects on a range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against Protein Kinases [2][3][4]

| Kinase | IC50 (nM) |

| Aurora A | 27 |

| Aurora B | 135 |

| Aurora C | 120 |

| FGFR1 | >270 |

| FLT3 | >270 |

| LCK | >270 |

| PLK1 | >270 |

| STLK2 | >270 |

| VEGFR2 | >270 |

| VEGFR3 | >270 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1][3]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.06 |

| HL60 | Acute Myelogenous Leukemia | 0.13 |

| A2780 | Ovarian Carcinoma | 0.11 |

| HeLa | Cervical Cancer | 0.41 |

| C33A | Cervical Cancer | 0.32 |

| HT29 | Colon Carcinoma | 1.17 |

| LOVO | Colon Carcinoma | 0.56 |

| A549 | Lung Carcinoma | 0.62 |

| MCF7 | Breast Adenocarcinoma | 0.29 |

| U2OS | Osteosarcoma | 1.56 |

| DU145 | Prostate Carcinoma | 0.62 |

| U937 | Histiocytic Lymphoma | 0.07 |

| NHDF | Normal Human Dermal Fibroblast | 0.41 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Kinase Inhibition Assay (Scintillation Proximity Assay)[2][3]

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Assay Components:

-

Recombinant Aurora kinase (A, B, or C).

-

Biotinylated peptide substrate (e.g., LRRWSLGL for Aurora A, Auroratide for Aurora B/C).[2]

-

ATP traced with γ³³-ATP.

-

Streptavidin-coated scintillation proximity assay (SPA) beads.

-

Assay buffer.

-

This compound at various concentrations.

-

-

Procedure:

-

The kinase reaction is performed in a 96-well plate.

-

The kinase, peptide substrate, and this compound are incubated in the assay buffer.

-

The reaction is initiated by the addition of γ³³-ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and streptavidin-coated SPA beads are added to capture the biotinylated, phosphorylated substrate.

-

After a period of incubation to allow for bead settling, the plate is read in a β-counter to measure the extent of phosphorylation.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay[2][3]

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Cell Culture:

-

Cancer cell lines are cultured in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Cells are seeded in 24-well or 96-well plates at a density ranging from 5,000 to 15,000 cells/cm².[3]

-

After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound or vehicle control (DMSO).

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

At the end of the incubation period, cells are detached (e.g., using trypsin) and counted using a cell counter or a viability assay (e.g., Alamar blue).

-

The percentage of growth inhibition is calculated relative to the untreated control cells.

-

IC50 values are determined by plotting the percentage of growth inhibition against the drug concentration.

-

Cell Cycle Analysis and Polyploidy Quantification (Flow Cytometry)[1][7]

This protocol is used to assess the effect of this compound on the cell cycle distribution and to quantify the induction of polyploidy.

-

Cell Treatment:

-

Sample Preparation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Incubate in the dark for at least 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of polyploid cells (>4N DNA content).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

Caption: Mechanism of this compound-induced polyploidy via Aurora B kinase inhibition.

Caption: Experimental workflow for the induction and quantification of polyploidy.

Conclusion

This compound is a valuable research tool for studying the consequences of Aurora kinase inhibition and a potential therapeutic agent for the treatment of cancer. Its ability to induce polyploidy in cancer cells represents a key aspect of its mechanism of action. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the differential responses of various cancer types and the interplay with other cellular pathways will continue to elucidate the full potential of this compound in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Aurora Kinase Overexpression: A Hallmark of Diverse Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinases, a family of serine/threonine kinases comprising Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are pivotal regulators of mitosis. Their precise orchestration of cellular division ensures genomic stability. However, dysregulation of these kinases, particularly through overexpression, is a frequent event in a wide array of human cancers. This overexpression is not merely a passive indicator of proliferation but an active driver of tumorigenesis, contributing to chromosomal instability, aneuploidy, and resistance to apoptosis.[1][2][3] This technical guide provides a comprehensive overview of Aurora kinase overexpression across various cancers, presenting quantitative data, detailed experimental methodologies for their detection, and visualizations of the key signaling pathways they modulate.

Quantitative Overview of Aurora Kinase Overexpression in Cancer

The overexpression of Aurora kinases has been documented in numerous malignancies. The following tables summarize quantitative data on the extent of this overexpression in several cancer types, as determined by various molecular and immunohistochemical techniques.

Table 1: Overexpression of Aurora Kinase A (AURKA) in Various Cancers

| Cancer Type | Method of Detection | Quantitative Data of Overexpression | Reference(s) |

| Non-Small Cell Lung Cancer | Immunohistochemistry (IHC) | 91.5% of tumors showed AURKA expression, with 34% exhibiting moderate-to-strong expression.[4] | [4] |

| Non-Small Cell Lung Cancer | Quantitative Real-Time PCR (qRT-PCR) | Significant up-modulation in tumor samples compared to matched normal lung tissue (mean log2(FC) = 1.5).[5] | [5] |

| Colorectal Cancer | Northern and Southern Blot | 4- to 28-fold overexpression of AURKA RNA in 54% of tumors compared to normal tissue; 2- to 8-fold DNA amplification in 9 of 12 matched pairs. | [6] |

| Colorectal Adenocarcinoma | Immunohistochemistry (IHC) | 45% of colorectal adenocarcinoma samples showed AURKA overexpression.[7] | [7] |

| Ovarian Cancer | Immunohistochemistry (IHC) | 63.5% of epithelial ovarian cancer samples (68 of 107) showed AURKA protein overexpression.[8] | [8] |

| Bladder Cancer | Immunohistochemistry (IHC) | High baseline AURKA expression (above the 75th percentile) was associated with inferior relapse-free and overall survival in patients receiving neoadjuvant chemotherapy.[9] | [9] |

| Papillary Thyroid Carcinoma | Quantitative Real-Time PCR (qRT-PCR) | Significantly higher mRNA levels in PTC tissue compared to normal thyroid tissue.[10] | [10] |

| Gastric Cancer | Real-Time PCR | Overexpression of AURKA mRNA was detected in gastric cancer cell lines. | [11] |

| Breast Cancer | Immunohistochemistry (IHC) | High expression of AURKA was detected in 76% of cases (259 of 341).[12] | [12] |

Table 2: Overexpression of Aurora Kinase B (AURKB) in Various Cancers

| Cancer Type | Method of Detection | Quantitative Data of Overexpression | Reference(s) |

| Hepatocellular Carcinoma | Quantitative Real-Time PCR (qRT-PCR) | AURKB mRNA was aberrantly expressed in all 125 primary HCC tumor specimens.[5] | [5] |

| Hepatocellular Carcinoma | The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) | AURKB mRNA and protein expression levels were significantly increased in HCC.[13] | [13] |

| Non-Small Cell Lung Cancer | Immunohistochemistry (IHC) | 77.7% of tumor tissues showed protein expression of AURKB, compared to 9.8% in adjacent tissues.[14] | [14] |

| Bladder Cancer | Immunohistochemistry (IHC) | High AURKB expression was associated with worse survival outcomes.[9][15] | [9][15] |

| Ovarian Cancer | Immunohistochemistry (IHC) | Overexpressed in 34% of epithelial ovarian cancer samples (53 of 156).[8] | [8] |

| Gastric Cancer | Western Blot and IHC | AURKB is highly expressed in gastric cancer tissues and cell lines.[8] | [8] |

| Breast Cancer | Quantitative Real-Time PCR (qRT-PCR) | Higher expression of AURKB in breast cancer tissues compared to normal background tissues.[16] | [16] |

Table 3: Overexpression of Aurora Kinase C (AURKC) in Various Cancers

| Cancer Type | Method of Detection | Quantitative Data of Overexpression | Reference(s) |

| Colorectal Cancer | Not Specified | Over-expression of AURKC has been detected in human colorectal cancers.[17] | [17] |

| Thyroid Carcinoma | Not Specified | Over-expression of AURKC has been detected in thyroid carcinoma.[17] | [17] |

| Breast Cancer Cell Lines | Real-Time RT-PCR and DNA analysis | Increase in mRNA expression and gene amplification of AURKC in breast cancer cell lines.[7] | [7] |

| Prostate Cancer Cell Lines | Real-Time RT-PCR | Increase in mRNA expression of AURKC in prostate cancer cell lines.[7] | [7] |

| Breast Cancer | Quantitative Real-Time PCR (qRT-PCR) | AURKC transcript levels were increased in human breast cancer.[16] | [16] |

Experimental Protocols for Detecting Aurora Kinase Overexpression

Accurate and reproducible quantification of Aurora kinase expression is crucial for both research and clinical applications. The following sections provide detailed methodologies for the key experimental techniques cited in the tables above.

Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and intensity of protein expression in tissue sections.

Protocol for Aurora Kinase A Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

-

Rehydrate through a graded series of ethanol (B145695) solutions: 100% (2x3 minutes), 95% (1 minute), 70% (1 minute).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against Aurora Kinase A (e.g., a rabbit monoclonal antibody) diluted in blocking buffer. A typical dilution is 1:100 to 1:500.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Rinse with PBS.

-

-

Chromogen and Counterstaining:

-

Develop the signal with a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached.

-

Rinse with distilled water.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

A representative workflow for Immunohistochemistry.

Diagram of the Immunohistochemistry (IHC) workflow.

Western Blotting

Western blotting is a technique used to detect specific proteins in a complex mixture of proteins extracted from cells or tissues.

Protocol for Aurora Kinase B Detection in Cancer Cell Lines:

-

Sample Preparation:

-

Lyse cultured cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against Aurora Kinase B (e.g., a mouse monoclonal antibody) diluted in blocking buffer (e.g., 1:500 to 1:1000).[18]

-

Incubate overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

A representative workflow for Western Blotting.

Diagram of the Western Blotting workflow.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive and specific method for quantifying gene expression at the mRNA level.

Protocol for Aurora Kinase C mRNA Quantification in Cancer Tissues:

-

RNA Extraction:

-

Extract total RNA from fresh-frozen or RNAlater-preserved cancer tissue using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mixture containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for Aurora Kinase C

-

Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)

-

cDNA template

-

Nuclease-free water

-

-

Example Primer Sequences (hypothetical, for illustration):

-

AURKC Forward: 5'-AGAGCTGCAGCTGAAGGAGA-3'

-

AURKC Reverse: 5'-TCTTGAGGTCCTTGAGCAGG-3'

-

-

-

qPCR Amplification:

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing (e.g., 60°C for 30 seconds)

-

Extension (e.g., 72°C for 30 seconds)

-

-

Melt curve analysis (for SYBR Green) to confirm product specificity.

-

-

-

Data Analysis:

-

Calculate the relative expression of Aurora Kinase C mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

-

A representative workflow for Quantitative Real-Time PCR.

Diagram of the Quantitative Real-Time PCR (qRT-PCR) workflow.

Key Signaling Pathways Modulated by Aurora Kinases in Cancer

The oncogenic effects of Aurora kinase overexpression are mediated through the modulation of several critical signaling pathways that control cell cycle progression, apoptosis, and cell survival.

Aurora Kinase and p53 Signaling

The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. Both AURKA and AURKB have been shown to negatively regulate p53 function.

-

AURKA can phosphorylate p53, which promotes its degradation via the E3 ubiquitin ligase MDM2.[19] This leads to a reduction in p53-mediated cell cycle arrest and apoptosis.

-

AURKB can also directly phosphorylate p53 at multiple sites, leading to its degradation and the suppression of its transcriptional targets, such as the cell cycle inhibitor p21.[1][2][20]

Signaling pathway of Aurora Kinase interaction with p53.

Aurora Kinases negatively regulate p53 function.

Aurora Kinase and PI3K/Akt Signaling

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Aurora kinases can activate the PI3K/Akt pathway, contributing to their oncogenic effects.

-

AURKA has been shown to activate the PI3K/Akt pathway, which can lead to increased cell survival and proliferation.[11]

-

AURKB can also promote cancer progression through the activation of the PI3K/Akt signaling axis.

-

AURKC is suggested to promote tumorigenicity by influencing the PI3K/AKT pathway, leading to the activation of MDM2 and subsequent inhibition of p53-mediated apoptosis.

Signaling pathway of Aurora Kinase interaction with the PI3K/Akt pathway.

Aurora Kinases promote cell survival and proliferation via the PI3K/Akt pathway.

Conclusion

The overexpression of Aurora kinases is a pervasive feature across a multitude of human cancers, significantly contributing to tumor initiation and progression. This guide has provided a quantitative summary of Aurora kinase overexpression in various malignancies, detailed experimental protocols for their detection, and an overview of the key signaling pathways they dysregulate. A thorough understanding of these aspects is paramount for the ongoing development of novel anti-cancer therapies targeting this critical family of kinases. The continued investigation into the roles of Aurora kinases in cancer biology will undoubtedly pave the way for more effective and personalized treatment strategies for patients.

References

- 1. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aurora Kinase A expression is associated with lung cancer histological-subtypes and with tumor de-differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gene amplification and overexpression of Aurora-C in breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High aurora kinase expression identifies patients with muscle-invasive bladder cancer who have poor survival after neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic inhibition of colorectal cancer progression by silencing Aurora A and the targeting protein for Xklp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Aurora kinase A Regulates GSK-3β in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrative network analysis of early-stage lung adenocarcinoma identifies aurora kinase inhibition as interceptor of invasion and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Aurora Kinase A as a Diagnostic and Prognostic Marker of Malignant Mesothelioma [frontiersin.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. wjon.org [wjon.org]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Frontiers | Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer [frontiersin.org]

- 20. Aurora B kinase phosphorylates and instigates degradation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architects of Cell Division: An In-depth Guide to the Role of Aurora Kinases in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, ensuring the faithful segregation of genetic material to daughter cells. This technical guide provides a comprehensive overview of the distinct and overlapping roles of Aurora A, B, and C in orchestrating the complex choreography of cell division. We delve into their specific functions, key substrates, and intricate regulatory networks. Quantitative data on their activity and the effects of their inhibition are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for studying Aurora kinases are provided, alongside illustrative diagrams of their signaling pathways and associated experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting these critical mitotic regulators.

Introduction to the Aurora Kinase Family

The Aurora kinase family, comprising Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), plays a crucial role in orchestrating various mitotic events.[1] While Aurora A and B are ubiquitously expressed, Aurora C expression is more restricted, primarily to meiotic cells, though it can functionally overlap with Aurora B in mitosis.[2][3] Structurally, these kinases share a highly conserved C-terminal catalytic domain and a more variable N-terminal domain that dictates their distinct subcellular localizations and functions.[4][5] Activation of Aurora kinases typically requires phosphorylation within the activation loop (T-loop) and interaction with specific protein partners.[6][7]

Aurora A: The Centrosomal and Spindle Pole Maestro

Aurora A is a key regulator of entry into mitosis, centrosome maturation, and the assembly of a bipolar spindle.[8][9] Its functions are tightly linked to its localization at the centrosomes and spindle poles.

Core Functions and Key Substrates

-

Centrosome Maturation and Separation: Aurora A is essential for the recruitment of pericentriolar material (PCM), including γ-tubulin, to the centrosomes, a critical step for their maturation and ability to nucleate microtubules.[10][11] It phosphorylates numerous centrosomal proteins, such as LATS2 and TACC3, to promote these processes.[9][12]

-

Mitotic Entry: Aurora A contributes to the G2/M transition by activating the Cdc25B phosphatase, which in turn activates the Cyclin B1-CDK1 complex, the master regulator of mitotic entry.[13][14]

-

Bipolar Spindle Assembly: Through its interaction with TPX2 (Targeting Protein for Xklp2), Aurora A is localized to and activated on spindle microtubules, where it contributes to the formation and stability of the bipolar spindle.[8][15]

-

Kinetochore-Microtubule Attachments: Emerging evidence suggests a role for Aurora A in correcting improper kinetochore-microtubule attachments, a function traditionally attributed primarily to Aurora B.[15][16]

Aurora A Signaling Pathway

Aurora B: The Guardian of Chromosome Segregation and Cytokinesis

Aurora B is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[17][18] The dynamic localization of the CPC from centromeres in early mitosis to the central spindle and midbody in late mitosis is crucial for its diverse functions.[19]

Core Functions and Key Substrates

-

Chromosome Condensation and Cohesion: Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph), a hallmark of mitotic chromosomes, contributing to chromosome condensation.[20]

-

Correction of Kinetochore-Microtubule Attachments: A primary role of Aurora B is to sense and destabilize incorrect attachments between kinetochores and spindle microtubules, ensuring that sister chromatids are properly attached to opposite spindle poles (biorientation).[17] It achieves this by phosphorylating components of the kinetochore-microtubule interface, such as Ndc80/Hec1.

-

Spindle Assembly Checkpoint (SAC): Aurora B is integral to the SAC, a surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the spindle.[20]

-

Cytokinesis: Following anaphase, the CPC and Aurora B relocate to the central spindle and midbody, where they regulate the assembly of the contractile ring and the final separation of the two daughter cells (abscission).[19]

Aurora B Signaling Pathway

Aurora C: An Emerging Player in Mitosis

While predominantly studied for its role in meiosis, Aurora C is also expressed in some somatic and cancer cells and can partially compensate for the loss of Aurora B function.[2][3] Like Aurora B, Aurora C can interact with CPC components such as INCENP and localizes to centromeres and the midbody.[2][21] Overexpression of a kinase-dead mutant of Aurora C can lead to mitotic defects, including multinucleation, highlighting its potential role in mitotic progression.[2] However, the precise, non-redundant functions of Aurora C in mitosis are still under active investigation.

Quantitative Analysis of Aurora Kinase Activity and Inhibition

The development of specific small-molecule inhibitors has been instrumental in dissecting the functions of Aurora kinases and has opened avenues for their therapeutic targeting in cancer. The following tables summarize key quantitative data related to Aurora kinase substrates and inhibitors.

Table 1: Selected Substrates and Phosphorylation Sites of Aurora Kinases

| Kinase | Substrate | Phosphorylation Site(s) | Function |

| Aurora A | Plk1 | Thr210 | Mitotic entry, Plk1 activation |

| Aurora A | TACC3 | Ser558 | Spindle stability |

| Aurora A | LATS2 | Serine 83 | Centrosome maturation |

| Aurora A | NUSAP | Ser240 | Spindle organization |

| Aurora B | Histone H3 | Ser10, Ser28 | Chromosome condensation |

| Aurora B | INCENP | TSS motif | CPC localization and activation |

| Aurora B | MCAK/Kif2C | Multiple sites | Correction of KT-MT attachments |

| Aurora B | CENP-A | Ser7 | Kinetochore function |

| Aurora C | Histone H3 | Ser10 | Chromosome condensation (in meiosis & mitosis) |

| Aurora C | CENP-A | Ser7 | Kinetochore function |

Data compiled from multiple sources, including[10][11][18][22][23].

Table 2: IC50 Values of Common Aurora Kinase Inhibitors

| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |

| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | - |

| Barasertib (AZD1152) | Aurora B | >10,000 | 0.37 | - |

| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 |

| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 4.6 |

| AMG 900 | Pan-Aurora | 5 | 4 | 1 |

| SNS-314 | Pan-Aurora | 9 | 31 | 3 |

| GSK1070916 | Aurora B/C | >250-fold selective for B over A | 3.5 | 6.5 |

IC50 values are indicative and can vary depending on the assay conditions. Data compiled from[2][14][16][17].

Experimental Protocols for Studying Aurora Kinases

In Vitro Kinase Activity Assay (Luminescence-based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for measuring the direct activity of purified Aurora kinases and the potency of inhibitors.[1][9][24]

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare 1x Kinase Assay Buffer and dilute the kinase, substrate, and ATP to their final desired concentrations in this buffer.

-

Assay Plate Setup (per well):

-

Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).

-

Add 5 µL of the substrate/ATP mixture.

-

-

Initiate Reaction:

-

Add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.

-

Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Immunofluorescence Staining for Subcellular Localization

This protocol describes the visualization of Aurora kinases and their substrates in mitotic cells.[25][26]

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

-

Primary antibodies (e.g., anti-Aurora A, anti-phospho-Histone H3 (Ser10))

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Fixation:

-

Rinse cells briefly with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization (for PFA fixation): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.

-

Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate overnight at 4°C.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Nuclear Staining: Incubate with DAPI solution for 5 minutes.

-

Mounting: Rinse with PBS and mount the coverslip onto a glass slide using antifade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Identification of Aurora Kinase Substrates using Mass Spectrometry

A common workflow involves quantitative phosphoproteomics to identify changes in protein phosphorylation upon Aurora kinase inhibition.[10][13]

Conclusion and Future Directions

The Aurora kinases are indispensable for the proper execution of mitosis, with Aurora A and B having well-defined, yet partially overlapping, roles in centrosome function, spindle assembly, chromosome segregation, and cytokinesis. Aurora C is an emerging player with functions that can complement Aurora B. The intricate regulation and diverse substrates of these kinases underscore their importance in maintaining genomic stability. The development of potent and selective inhibitors has not only advanced our fundamental understanding of mitosis but also provides promising therapeutic avenues for the treatment of cancer. Future research will likely focus on further elucidating the non-canonical roles of Aurora kinases, understanding the mechanisms of resistance to their inhibitors, and developing novel therapeutic strategies, including combination therapies, to exploit the mitotic vulnerabilities of cancer cells. This guide serves as a foundational resource for researchers and drug developers dedicated to advancing our knowledge and therapeutic targeting of the Aurora kinase family.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of protein kinase substrates by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]

- 22. molbiolcell.org [molbiolcell.org]

- 23. promega.co.uk [promega.co.uk]

- 24. benchchem.com [benchchem.com]

- 25. ptglab.com [ptglab.com]

- 26. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Impact of PHA-680632: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular phenotypes induced by PHA-680632, a potent and selective inhibitor of the Aurora kinase family. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of the compound's mechanism of action and its effects on cellular processes. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases, crucial regulators of mitosis. By competitively inhibiting ATP, this compound effectively halts the phosphorylation of downstream substrates, leading to significant disruptions in cell division.[1] Its primary targets are Aurora A, Aurora B, and Aurora C, with a higher potency for Aurora A.[2][3][4] The inhibition of these kinases underlies the diverse cellular phenotypes observed upon treatment with this compound.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the target kinases and the proliferation of a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nmol/L) |

| Aurora A | 27[2][3][4] |

| Aurora B | 135[2][3][4] |

| Aurora C | 120[2][3][4] |

| FGFR1 | 390[2] |

| FLT3 | >390[2] |

| LCK | >390[2] |

| PLK1 | >390[2] |

| STLK2 | >390[2] |

| VEGFR2 | >390[2] |

| VEGFR3 | >390[2] |

Note: A panel of 22 other kinases, including BUB1, CDC7, CDK2/CycA, and EGFR, were found to be inactive with IC50 values >10 µmol/L.[2]

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Tumor Type | IC50 (µmol/L) |

| Hematological Malignancies | ||

| HL-60 | Acute Promyelocytic Leukemia | 0.14[2] |

| Solid Tumors | ||

| A2780 | Ovarian Carcinoma | 0.35[2] |

| HCT116 | Colorectal Carcinoma | 0.23[2] |

| HeLa | Cervical Adenocarcinoma | 0.21[2] |

| HT29 | Colorectal Adenocarcinoma | 0.31[3] |

| LOVO | Colorectal Adenocarcinoma | 0.27[3] |

| DU145 | Prostate Carcinoma | 0.45[3] |

| NHDF | Normal Human Dermal Fibroblasts | 1.15[2] |

Note: The antiproliferative activity of this compound was evaluated across a panel of 35 human cell lines, with IC50 values ranging from 0.06 to 7.15 µmol/L.[2][5]

Cellular Phenotypes of this compound Treatment

Treatment of cancer cells with this compound induces a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The observed phenotypes are consistent with the inhibition of Aurora kinases.[2]

Inhibition of Histone H3 Phosphorylation

A key molecular effect of this compound is the potent inhibition of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B kinase.[2] This event serves as a reliable biomarker for the compound's activity both in vitro and in vivo.[2]

Induction of Polyploidy

A hallmark of Aurora kinase inhibition is the failure of cytokinesis, leading to the formation of polyploid cells (cells with >4N DNA content).[2][5] this compound treatment of various cancer cell lines results in a dose- and time-dependent increase in the population of polyploid cells.[2] This is a consequence of cells entering subsequent rounds of DNA replication without undergoing cell division.

Differential Effects on Cancer vs. Normal Cells

Interestingly, this compound exhibits a differential effect on cancer cells compared to normal cells. While cancer cells typically undergo endoreduplication and subsequent mitotic catastrophe leading to apoptosis, normal human dermal fibroblasts (NHDF) are reversibly blocked in the G2/M phase of the cell cycle.[6] This differential response is thought to be due to an impaired G2 checkpoint in cancer cells.

Apoptosis and Tumor Growth Inhibition

The culmination of these cellular defects is the induction of apoptosis in cancer cells. In vivo studies using xenograft models of human tumors in mice have demonstrated that this compound significantly inhibits tumor growth at well-tolerated doses.[3] This anti-tumor activity is associated with a reduction in cell proliferation and an increase in apoptosis within the tumor tissue.[3]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

References

- 1. MTT Assay [protocols.io]

- 2. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Histone western blot protocol | Abcam [abcam.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for PHA-680632 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of PHA-680632 against Aurora kinases. This compound is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis and are frequently overexpressed in human cancers.[1][2][3] The described methodology is based on a Scintillation Proximity Assay (SPA), a robust and sensitive method for measuring kinase activity in a high-throughput format.[1] This document includes information on the required reagents, detailed experimental procedures, and data analysis.

Introduction

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division. Their dysregulation is implicated in the pathogenesis of various malignancies, making them attractive targets for cancer therapy.[2][3] this compound has been identified as a potent small molecule inhibitor of all three Aurora kinases.[1][2] This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound, providing researchers with the necessary information to replicate and adapt the assay for their specific needs.

Signaling Pathway

Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis and the inhibitory action of this compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound against Aurora Kinases

| Kinase | IC50 (nM) | Substrate |

| Aurora A | 27 | Biotinylated peptide from Chocktide sequence (LRRWSLGL) |

| Aurora B | 135 | Biotinylated Auroratide peptide |

| Aurora C | 120 | Biotinylated Auroratide peptide |

Data sourced from Selleck Chemicals and MedchemExpress.[1][4]

Table 2: Selectivity Profile of this compound

| Kinase | Fold-Increase in IC50 compared to Aurora A |

| FGFR1 | 10-200x |

| FLT3 | 10-200x |

| LCK | 10-200x |

| PLK1 | 10-200x |

| STLK2 | 10-200x |

| VEGFR2 | 10-200x |

| VEGFR3 | 10-200x |

| 22 Other Kinases | >370x (IC50 > 10 µM) |

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Principle of the Scintillation Proximity Assay (SPA)

The in vitro kinase assay for this compound utilizes a scintillation proximity assay (SPA) format.[1] This method involves the use of a biotinylated peptide substrate, a radiolabeled ATP (γ-33P-ATP), and streptavidin-coated SPA beads. The kinase (Aurora A, B, or C) catalyzes the transfer of the radiolabeled phosphate (B84403) from γ-33P-ATP to the biotinylated peptide substrate. When the phosphorylated, biotinylated peptide is captured by the streptavidin-coated SPA beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to generate a light signal that can be detected by a β-counter. Unincorporated γ-33P-ATP in the solution is too far away to stimulate the beads, thus eliminating the need for a separation step.

Caption: Experimental workflow for the this compound in vitro kinase scintillation proximity assay.

Materials and Reagents

-

Enzymes: Recombinant human Aurora A, Aurora B, and Aurora C kinases.

-

Inhibitor: this compound.

-

Substrates:

-

For Aurora A: Biotinylated peptide derived from the Chocktide sequence (Biotin-LRRWSLGL).

-

For Aurora B and C: Biotinylated Auroratide peptide.

-

-

Radiolabel: γ-33P-ATP.

-

Beads: Streptavidin-coated scintillation proximity assay (SPA) beads.

-

Kinase Assay Buffer (Example Composition): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5]

-

Stop Solution: 5 M CsCl solution.[1]

-

Plates: 96-well plates.

-

Equipment: Robotic liquid handling system (optional, for high-throughput), β-counter (e.g., a microplate scintillation counter).

Assay Protocol

The assay is typically performed in a 96-well plate format and can be automated.[1]

-